N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and chemical research. The presence of both pyrimidine and benzamide moieties in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the fluorinated benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the fluorine-substituted benzamide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylamine (for nucleophilic substitution), N-fluorobenzenesulfonimide (NFSI) for fluorination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxyacetamide
- N-[2-(dimethylamino)pyrimidin-5-yl]-2-(1H-indol-3-yl)acetamide
- N-(2-(dimethylamino)pyrimidin-5-yl)-3,5-dimethoxybenzamide
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide is unique due to the presence of the fluorine atom at the 5-position of the benzamide ring, which can significantly influence its chemical reactivity and biological activity. The combination of the dimethylamino group and the fluorinated benzamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c1-9-4-5-10(15)6-12(9)13(20)18-11-7-16-14(17-8-11)19(2)3/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCRRDARNCAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NC2=CN=C(N=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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